(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid
Overview
Description
(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoquinoline ring system through cyclization reactions.
Protection and Deprotection Steps: Use of protecting groups like tert-butoxycarbonyl (Boc) to protect functional groups during intermediate steps.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Involvement in signaling pathways that regulate biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid include other isoquinoline derivatives, such as:
(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid: Lacks the tert-butoxycarbonyl group.
(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)isoquinoline-3-carboxylic acid: Lacks the decahydro modification.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the tert-butoxycarbonyl group and the decahydro modification, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTFZHGXVCAEKT-TUAOUCFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476304 | |
Record name | (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115238-59-0 | |
Record name | 2-(1,1-Dimethylethyl) (3S,4aS,8aS)-octahydro-2,3(1H)-isoquinolinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115238-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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